molecular formula C13H9ClN4O3 B15171705 8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro-

8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro-

Cat. No.: B15171705
M. Wt: 304.69 g/mol
InChI Key: FMNPIDJYMQZIIN-UHFFFAOYSA-N
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Description

8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest for researchers in fields such as pharmacology, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- typically involves multi-step organic reactions. One common approach is the modification of the quinoline core through nitration, chlorination, and amide formation. The process often begins with the nitration of quinoline to introduce the nitro group, followed by chlorination to add the chloro group. The cyano group is then introduced through a cyanation reaction, and finally, the carboxamide group is formed by reacting with dimethylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69 g/mol

IUPAC Name

4-chloro-3-cyano-N,N-dimethyl-6-nitroquinoline-8-carboxamide

InChI

InChI=1S/C13H9ClN4O3/c1-17(2)13(19)10-4-8(18(20)21)3-9-11(14)7(5-15)6-16-12(9)10/h3-4,6H,1-2H3

InChI Key

FMNPIDJYMQZIIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

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